1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine
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Overview
Description
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is a compound with a complex structure that includes a pyridine ring substituted with a methyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine typically involves multiple steps. One common method includes the reaction of 2-methyl-6-bromopyridine with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-piperazin-1-yl)-ethylamine
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Uniqueness
1-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C13H22N4/c1-10(14)12-4-5-13(15-11(12)2)17-8-6-16(3)7-9-17/h4-5,10H,6-9,14H2,1-3H3 |
InChI Key |
RBXHIDKSPWAVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(C)N |
Origin of Product |
United States |
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